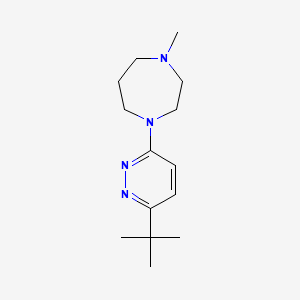

1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane is a chemical structure that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the pyridazine ring and the diazepane moiety, are of significant interest in medicinal chemistry due to their presence in compounds with anxiolytic activity and as key intermediates in the synthesis of therapeutic agents.

Synthesis Analysis

The synthesis of related compounds, such as 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, has been reported to involve the construction of the pyridazine ring and subsequent functionalization. These compounds have shown anxiolytic activity and the ability to inhibit [3H]diazepam binding, indicating their potential as therapeutic agents . Additionally, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitors, demonstrates the relevance of the diazepane ring in medicinal chemistry. The synthesis involved intramolecular cyclization techniques, which could be applicable to the synthesis of 1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane .

Molecular Structure Analysis

The molecular structure of 1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane would likely exhibit characteristics that influence its biological activity. The presence of a tert-butyl group could impart steric effects that affect the compound's binding to biological targets. The pyridazine and diazepane rings are known to be crucial for the activity of related compounds, suggesting that this compound may also interact with biological receptors in a similar manner .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with divergent and solvent-dependent reactions being reported for 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene. The choice of solvents and temperatures allowed for the synthesis of various products, including pyridazines and amino-pyrroles, through different reaction mechanisms such as [4+2] cycloaddition and addition/cyclization pathways . These findings could inform the chemical reactions that 1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane are not directly reported, the properties of structurally related compounds can provide insights. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the tert-butyl group and the heterocyclic rings. The compound's lipophilicity and potential to cross biological membranes could also be significant for its pharmacokinetic profile .

Wissenschaftliche Forschungsanwendungen

Divergent and Solvent-Dependent Reactions

Research highlights the divergent synthesis of pyridazines and diazepines through careful selection of solvents and temperatures. These methodologies allow for the synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, demonstrating the compound's role in facilitating diverse chemical transformations (Rossi et al., 2007).

Synthesis of Rho–Kinase Inhibitor Intermediates

The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, exemplifies the compound's utility in drug synthesis. This process underscores the significance of 1,4-diazepane derivatives in producing pharmacologically active molecules (Gomi et al., 2012).

Innovative Synthesis Approaches

The creation of novel Ru complexes for water oxidation introduces a groundbreaking application of pyridazine derivatives. These complexes demonstrate the potential of such compounds in catalyzing environmentally significant reactions, including oxygen evolution from water (Zong & Thummel, 2005).

Catalytic Applications in Organic Synthesis

Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, serve as catalysts for olefin epoxidation. This application reveals the compound's role in facilitating selective organic transformations, potentially beneficial for synthetic chemistry and industrial processes (Sankaralingam & Palaniandavar, 2014).

Novel Heterocyclic Compounds Synthesis

Research on the regiospecificity of 1,3-dipolar cycloaddition reactions underscores the versatility of pyridazine derivatives in synthesizing new heterocyclic compounds. This work contributes to the development of novel molecules with potential applications in various fields, including pharmaceuticals (Jelen et al., 1991).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4/c1-14(2,3)12-6-7-13(16-15-12)18-9-5-8-17(4)10-11-18/h6-7H,5,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCUAJDORKCDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)N2CCCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)